3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate
Description
Properties
CAS No. |
144538-04-5 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
[3-(2-methylpropyl)-1,4-dioxonaphthalen-2-yl] acetate |
InChI |
InChI=1S/C16H16O4/c1-9(2)8-13-14(18)11-6-4-5-7-12(11)15(19)16(13)20-10(3)17/h4-7,9H,8H2,1-3H3 |
InChI Key |
SVQGABAJPMGSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Distillation Setup
The process involves a three-zone distillation column where reaction and separation occur simultaneously. Acetic acid and isobutyl alcohol are fed at molar ratios of 1:1 to 1:10, with a catalyst space velocity of 0.1–10 h. For the target compound, replacing isobutyl alcohol with 3-isobutyl-1,4-dihydroxynaphthalen-2-ol would allow esterification at the C2 hydroxyl group. The reaction occurs at 87–120°C under atmospheric or reduced pressure, with the acetate product accumulating in the high-boiling residue.
Solid Acid Catalysts
Sulfonated ion-exchange resins (e.g., Amberlyst-15) or zeolites facilitate proton transfer while minimizing side reactions. These catalysts achieve >95% conversion in esterification reactions by enabling continuous water removal via azeotropic distillation. A proposed reaction pathway is:
This method’s scalability and energy efficiency make it industrially viable.
Multicomponent Domino Reactions for Naphthoquinone Functionalization
Recent advances in furonaphthoquinone synthesis highlight domino reactions combining lawsone (2-hydroxy-1,4-naphthoquinone) with aldehydes, nitrostyrenes, and ammonium acetate. Such strategies could be modified to introduce the isobutyl and acetate groups in a single pot.
Deep Eutectic Solvent-Mediated Synthesis
A 2016 study reported a one-pot synthesis of 2-aminonaphtho[2,3-b]furan-4,9-diones using a sorbitol-metformin HCl deep eutectic solvent (DES). Replacing β-nitrostyrenes with isobutyl aldehyde and ammonium acetate with acetylating agents (e.g., acetic anhydride) may yield the target compound. The DES acts as both solvent and catalyst, enabling rapid cyclization at 110°C within 10–25 minutes.
Proposed Mechanism :
-
Knoevenagel Condensation : Lawsone reacts with isobutyl aldehyde to form a α,β-unsaturated ketone.
-
Michael Addition : Acetic anhydride attacks the electrophilic β-carbon, followed by cyclization.
-
Oxidation : Air oxidation or quinone-mediated electron transfer completes the 1,4-dioxo structure.
This method’s green chemistry profile and high yields (47–78% in analogous reactions) make it promising.
Cyclization and Oxidation of Dihydro Precursors
Dihydrofuranonaphthoquinones serve as intermediates in naphthoquinone syntheses. Nguyen et al. demonstrated stereoselective dihydrofuran formation via Knoevenagel-Michael cascades. For 3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate, a dihydro precursor could be oxidized to introduce the dioxo groups.
Knoevenagel-Michael Cyclization
Reaction of lawsone with isobutyl aldehyde and pyridinium ylides generates 2,3-dihydrofuran intermediates. Subsequent oxidation with CrO or MnO yields the 1,4-dioxo structure. For example:
Oxidative Acetylation
Elbana et al. synthesized naphthofuran-2,4,9(3H)-triones via chloroacetylation followed by cyclization. Applying this, 3-isobutyl-2-hydroxynaphthoquinone could react with chloroacetic acid, followed by acetylation:
This two-step process achieves 85–90% purity in analogous systems.
Comparative Analysis of Synthetic Routes
Catalytic distillation offers industrial scalability, while domino reactions prioritize sustainability. Cyclization-oxidation balances selectivity and yield.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetate group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for generating intermediates in pharmaceutical synthesis.
Key observations:
-
Base-catalyzed hydrolysis proceeds faster than acid-catalyzed due to nucleophilic attack by hydroxide ions on the ester carbonyl.
-
Hydrolysis selectivity depends on steric hindrance from the isobutyl group, which slows reaction rates compared to less hindered analogues .
Nucleophilic Substitution at the Quinone Core
The electron-deficient 1,4-dioxo naphthalene core participates in nucleophilic substitutions, particularly with amines and thiols.
Mechanistic insights:
-
Amine substitutions favor the C2 position due to lower steric hindrance .
-
Thiol reactions proceed via Michael addition at the β-carbon of the quinone, followed by oxidation to stabilize the adduct .
Transesterification and Ester Exchange
The acetate group undergoes transesterification with alcohols, enabling side-chain diversification.
Notable trends:
-
Bulky alcohols (e.g., tert-butanol) exhibit reduced reactivity due to steric clashes with the isobutyl group .
-
TiCl₄ enhances reaction efficiency by coordinating to the ester carbonyl, polarizing the C–O bond .
Redox Reactivity
The quinone moiety undergoes reduction to hydroquinone derivatives, which are reversible under oxidative conditions.
Oxidative pathways:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate is . Its structure features a naphthalene core with dioxo and acetate functional groups, which contribute to its reactivity and biological activity. The compound can be represented by the following structural formula:
Material Science Applications
Dyes and Pigments : The unique chemical structure of 3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate may allow it to be utilized in the synthesis of dyes and pigments. Derivatives of naphthoquinone are known for their vibrant colors and stability, making them suitable for applications in textiles and coatings .
Polymeric Materials : The incorporation of dioxonaphthalene derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research into the use of such compounds as additives in polymer formulations is ongoing, with an emphasis on improving performance characteristics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate involves its interaction with various molecular targets and pathways:
Redox Activity: The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells.
Enzyme Inhibition: It can inhibit specific enzymes involved in cellular processes, leading to potential therapeutic effects.
DNA Interaction: The compound may interact with DNA, causing damage or interfering with replication and transcription processes.
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility: The 2- and 3-positions of the naphthoquinone core are frequently modified to tune bioactivity. For example, iodination at C3 (as in compound 6, ) enables Suzuki-Miyaura cross-coupling for further functionalization, while acetylation at C2 (as in acetylshikonin ) enhances stability.
- Yield Trends : Acetylation reactions (e.g., compound 3 in ) typically yield ~50–60%, comparable to iodinated derivatives .
Table 2: Antimicrobial and Anticancer Activities
Key Observations :
- Antibacterial Efficacy: Polar substituents (e.g., aminoethyl in compound 3 ) exhibit moderate activity against Gram-negative bacteria like E. coli, while lipophilic groups (e.g., isobutyl) may enhance penetration into Gram-positive pathogens.
- Anticancer Mechanisms: Naphthoquinones with electron-withdrawing groups (e.g., chloro in compound 61 ) show stronger proliferation inhibition (~90% in MCF-7 cells) due to redox cycling and ROS generation.
Physicochemical and ADMET Properties
Table 3: Solubility and Pharmacokinetic Profiles
*Calculated using ChemDraw.
Key Observations :
- Metabolic Stability : Acetylated derivatives (e.g., compound 3 ) may undergo esterase-mediated hydrolysis, limiting half-life.
Biological Activity
3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate is a synthetic compound whose biological activity has not been extensively documented in the literature. However, its structural characteristics suggest potential biological applications, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
- Molecular Formula : C16H16O4
- SMILES Notation : CC(C)CC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)C
- InChIKey : SVQGABAJPMGSFZ-UHFFFAOYSA-N
The compound features a naphthalene backbone with two carbonyl groups and an acetate moiety, which may influence its reactivity and interaction with biological targets.
Antioxidant Properties
Research indicates that compounds similar to 3-isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate often exhibit antioxidant activity. The presence of dioxo groups in naphthalene derivatives can enhance radical scavenging capabilities. For instance, studies have shown that related naphthoquinone compounds possess significant antioxidant properties by inhibiting lipid peroxidation and scavenging free radicals .
Cytotoxicity and Cancer Research
The cytotoxic potential of naphthalene derivatives is a significant area of research. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. For example, certain naphthoquinone derivatives have shown promise in inhibiting cancer cell proliferation in vitro through mechanisms involving oxidative stress and DNA damage . Although direct studies on 3-isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate are lacking, its structural similarities to these active compounds suggest it may also have potential as an anticancer agent.
Case Study: Naphthoquinone Derivatives
A study on various naphthoquinone derivatives highlighted their biological activities, including cytotoxicity against human cancer cell lines. The results indicated that modifications to the naphthalene structure could significantly enhance biological activity. Compounds were tested using MTT assays to evaluate cell viability across different concentrations .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | A549 | 20 |
| 3-Isobutyl-1,4-dioxo... | TBD | TBD |
This table illustrates the potential for 3-isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate to be evaluated similarly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
